molecular formula C18H17NO4 B2985983 3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one CAS No. 871307-94-7

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one

Cat. No.: B2985983
CAS No.: 871307-94-7
M. Wt: 311.337
InChI Key: IBGOJVQNCOZDPI-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(2-(3-methoxyphenyl)-2-oxoethyl)-7-methylindolin-2-one is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.337. The purity is usually 95%.
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Scientific Research Applications

Tubulin Polymerization Inhibition

One application area for similar compounds is in the inhibition of tubulin polymerization, which is a critical process in cell division. Methoxy-substituted indole derivatives have been studied for their potential to disrupt microtubule assembly, thereby acting as cytostatics. For instance, certain derivatives demonstrated the ability to degrade the cytoskeleton in cancer cells, indicating their potential as anticancer agents due to their interaction with tubulin and subsequent inhibition of cell proliferation (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

Chemical Synthesis and Modification

Chemical synthesis and structural modification of related compounds reveal their versatility in generating novel derivatives with potential therapeutic applications. For example, the synthesis and in vitro evaluation of novel esters for topical drug delivery demonstrates the ability to modify chemical structures to improve drug delivery mechanisms (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000). Additionally, the synthesis of 3-hydroxyisoindolin-1-ones through tandem catalytic processes highlights innovative approaches to accessing complex chemical structures (Sharma, Park, Park, & Kim, 2012).

Antibacterial Activity

The synthesis and evaluation of novel quinazolin-4-one derivatives have demonstrated significant antibacterial activity against various strains of microorganisms, indicating the potential of such compounds in the development of new antibacterial agents (Osarumwense, 2022).

Properties

IUPAC Name

3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11-5-3-8-14-16(11)19-17(21)18(14,22)10-15(20)12-6-4-7-13(9-12)23-2/h3-9,22H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGOJVQNCOZDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.